
Antrafenine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antrafenine-d8 Dihydrochloride is a deuterated form of Antrafenine, a piperazine derivative known for its analgesic and anti-inflammatory properties. The deuterium labeling (d8) is used to study the pharmacokinetics and metabolic pathways of Antrafenine in biological systems. This compound is primarily used in research settings to understand the behavior of Antrafenine in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Antrafenine molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Antrafenine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoline and piperazine derivatives, which are useful intermediates in the synthesis of other pharmacologically active compounds .
Scientific Research Applications
Antrafenine-d8 Dihydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: To determine the metabolic fate of Antrafenine in the body.
Drug Metabolism: To study the metabolic pathways and identify metabolites.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Antrafenine.
Biological Research: To investigate the biological effects and mechanisms of action of Antrafenine
Mechanism of Action
The mechanism of action of Antrafenine-d8 Dihydrochloride is similar to that of Antrafenine. It is believed to inhibit cyclooxygenase activity, which reduces the synthesis of prostaglandins involved in inflammation. The compound targets both cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Antrafenine: The non-deuterated form with similar pharmacological properties.
Naproxen: Another analgesic and anti-inflammatory drug with a different chemical structure but similar efficacy.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness: Antrafenine-d8 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-deuterated compounds .
Properties
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKKGAFZIVBJ-DHNBGMNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one](/img/new.no-structure.jpg)
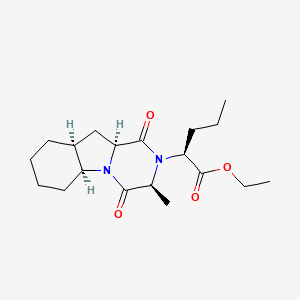
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
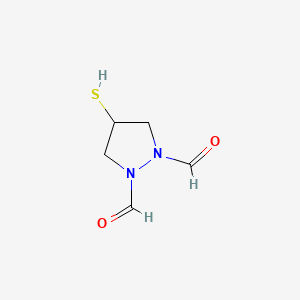

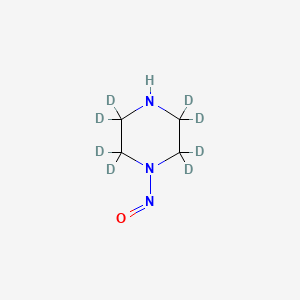
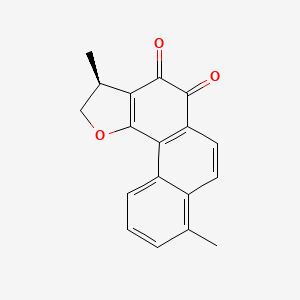

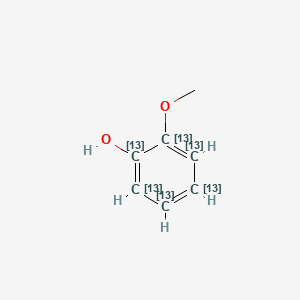
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
